molecular formula C9H10O2<br>C9H10O2<br>CH3COOCH2C6H5 B043277 Benzyl acetate CAS No. 140-11-4

Benzyl acetate

Cat. No. B043277
Key on ui cas rn: 140-11-4
M. Wt: 150.17 g/mol
InChI Key: QUKGYYKBILRGFE-UHFFFAOYSA-N
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Patent
US04091010

Procedure details

A stirred 2-liter autoclave is charged with toluene (400g), cobaltous 2-ethyl hexanoate (2g), acetic anhydride (50g) and potassium cyanide (25g) in that order in the confines of a well ventilated hood. The autoclave is sealed, flushed with N2 and heated to 150° whereupon the N2 pressure of 176 psig is increased to 220 psig with oxygen. The oxygen pressure is maintained at 45 psig during the reaction and at completion of the reaction the product is isolated by distillation. At 1.5% conversion of the toluene there is a 25% yield of benzyl acetate and 72% yield of 2-cyanobenzyl acetate based on the toluene converted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous 2-ethyl hexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[C-:8]#[N:9].[K+].[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:5]([O:4][CH2:1][C:2]1[CH:15]=[CH:16][CH:11]=[CH:12][CH:13]=1)(=[O:7])[CH3:6].[C:1]([O:4][CH2:17][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:8]#[N:9])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
cobaltous 2-ethyl hexanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is sealed
CUSTOM
Type
CUSTOM
Details
flushed with N2
TEMPERATURE
Type
TEMPERATURE
Details
heated to 150° whereupon the N2 pressure of 176 psig
TEMPERATURE
Type
TEMPERATURE
Details
is increased to 220 psig with oxygen
TEMPERATURE
Type
TEMPERATURE
Details
The oxygen pressure is maintained at 45 psig during the reaction and at completion of the reaction the product
CUSTOM
Type
CUSTOM
Details
is isolated by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%
Name
Type
product
Smiles
C(C)(=O)OCC1=C(C=CC=C1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04091010

Procedure details

A stirred 2-liter autoclave is charged with toluene (400g), cobaltous 2-ethyl hexanoate (2g), acetic anhydride (50g) and potassium cyanide (25g) in that order in the confines of a well ventilated hood. The autoclave is sealed, flushed with N2 and heated to 150° whereupon the N2 pressure of 176 psig is increased to 220 psig with oxygen. The oxygen pressure is maintained at 45 psig during the reaction and at completion of the reaction the product is isolated by distillation. At 1.5% conversion of the toluene there is a 25% yield of benzyl acetate and 72% yield of 2-cyanobenzyl acetate based on the toluene converted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous 2-ethyl hexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[C-:8]#[N:9].[K+].[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:5]([O:4][CH2:1][C:2]1[CH:15]=[CH:16][CH:11]=[CH:12][CH:13]=1)(=[O:7])[CH3:6].[C:1]([O:4][CH2:17][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:8]#[N:9])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
cobaltous 2-ethyl hexanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is sealed
CUSTOM
Type
CUSTOM
Details
flushed with N2
TEMPERATURE
Type
TEMPERATURE
Details
heated to 150° whereupon the N2 pressure of 176 psig
TEMPERATURE
Type
TEMPERATURE
Details
is increased to 220 psig with oxygen
TEMPERATURE
Type
TEMPERATURE
Details
The oxygen pressure is maintained at 45 psig during the reaction and at completion of the reaction the product
CUSTOM
Type
CUSTOM
Details
is isolated by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%
Name
Type
product
Smiles
C(C)(=O)OCC1=C(C=CC=C1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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